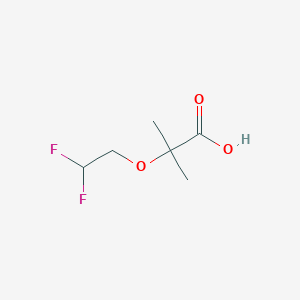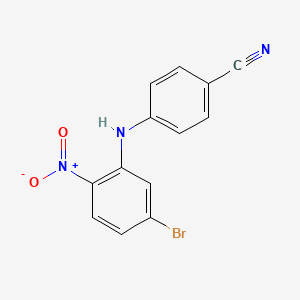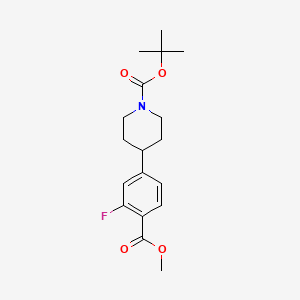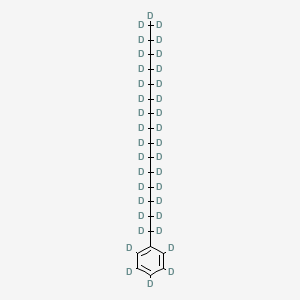
1-Phenylpentadecane-D36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpentadecane-D36 is a deuterated chemical compound with the molecular formula C21H36. It is an isotopically labeled version of 1-Phenylpentadecane, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpentadecane-D36 can be synthesized through various methods, including the deuteration of 1-Phenylpentadecane. The process involves the replacement of hydrogen atoms with deuterium using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpentadecane-D36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alkanes or alcohols.
Substitution: The compound can undergo substitution reactions, where deuterium atoms are replaced with other functional groups using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
1-Phenylpentadecane-D36 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which provides clearer signals and reduces background noise.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science
Mechanism of Action
The mechanism of action of 1-Phenylpentadecane-D36 is primarily related to its deuterated nature. Deuterium atoms have a higher mass compared to hydrogen, which affects the compound’s vibrational frequencies and bond strengths. This results in altered reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .
Comparison with Similar Compounds
1-Phenylpentadecane-D36 can be compared with other deuterated compounds, such as:
1-Phenyldodecane-D30: Another deuterated alkane with a shorter carbon chain.
1-Phenylhexadecane-D38: A deuterated alkane with a longer carbon chain.
1-Phenylheptadecane-D40: A deuterated alkane with an even longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the extent of deuteration. This makes it particularly useful in studies where precise control over molecular weight and isotopic labeling is required .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D,15D2,16D,17D,18D2,19D,20D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRNEODMTPGRGV-VJJJTHCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
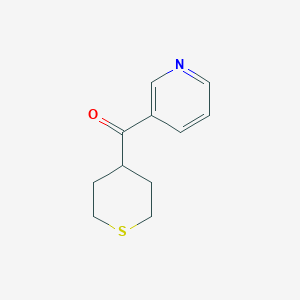
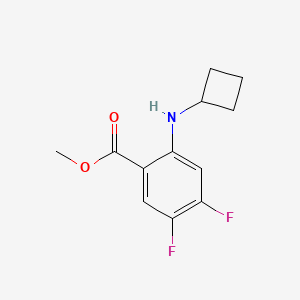
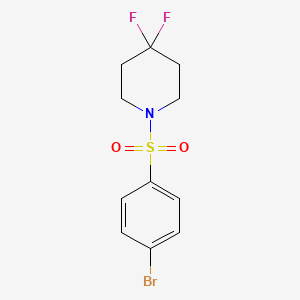

![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)
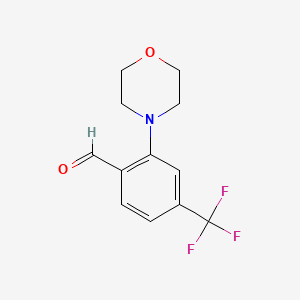
![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472616.png)
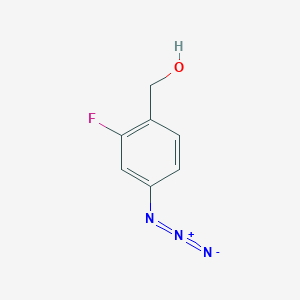
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile](/img/structure/B1472620.png)
![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)
